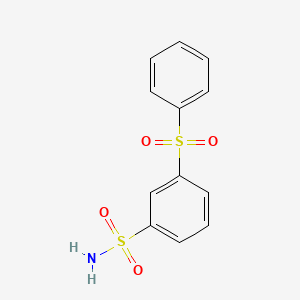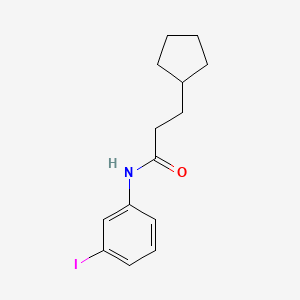
3-cyclopentyl-N-(3-iodophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(3-iodophenyl)propanamide, commonly referred to as CPIP, is a chemical compound that has gained significant attention in the field of scientific research. CPIP is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel expressed predominantly in sensory neurons. The TRPV1 receptor plays a crucial role in the perception of pain and temperature, making CPIP a promising candidate for the development of novel analgesic drugs. In
Mecanismo De Acción
CPIP acts as a selective antagonist of the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor by binding to a specific site on the receptor and preventing its activation by various stimuli such as heat, capsaicin, and acid. The 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor is a non-selective cation channel, and its activation results in the influx of calcium ions into the cell, leading to the release of neurotransmitters and the perception of pain. By blocking the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor, CPIP effectively reduces the influx of calcium ions and the release of neurotransmitters, resulting in a reduction in pain sensation.
Biochemical and physiological effects:
CPIP has been shown to effectively reduce pain sensation in various animal models of pain. Additionally, CPIP has been investigated for its potential use in the treatment of other conditions such as anxiety, depression, and epilepsy. CPIP has been shown to have a good safety profile and minimal toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPIP is a potent and selective antagonist of the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor, making it a valuable tool for the study of pain-related conditions. However, the synthesis of CPIP is a complex process that requires expertise in organic chemistry. Additionally, the use of CPIP in lab experiments requires careful attention to dosage and administration to ensure accurate results.
Direcciones Futuras
There are several directions for future research in CPIP. One area of interest is the development of novel analogs of CPIP with improved potency and selectivity for the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor. Additionally, the use of CPIP in combination with other analgesic drugs may result in a synergistic effect, leading to improved pain management. Further investigation into the potential use of CPIP in the treatment of other conditions such as anxiety, depression, and epilepsy is also warranted.
Métodos De Síntesis
The synthesis of CPIP involves the reaction of 3-iodoaniline with cyclopentylmagnesium bromide followed by acylation with 3-bromo-1-propanol. The resulting product is then subjected to catalytic hydrogenation to yield CPIP. The synthesis of CPIP is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CPIP has been extensively studied for its potential use as a novel analgesic drug. The 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor is involved in the perception of pain and temperature, and its overexpression has been linked to various pain-related conditions such as neuropathic pain, inflammatory pain, and cancer pain. CPIP has been shown to effectively block the 3-cyclopentyl-N-(3-iodophenyl)propanamide receptor, resulting in a reduction in pain sensation. Additionally, CPIP has been investigated for its potential use in the treatment of other conditions such as anxiety, depression, and epilepsy.
Propiedades
IUPAC Name |
3-cyclopentyl-N-(3-iodophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO/c15-12-6-3-7-13(10-12)16-14(17)9-8-11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBMRVILVYRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)
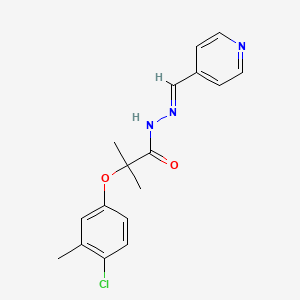
![4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5842489.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
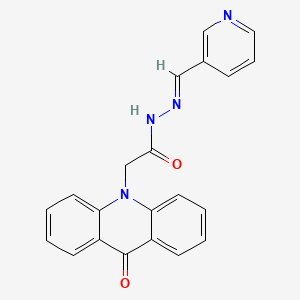
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)
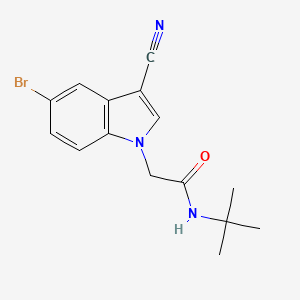
![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)
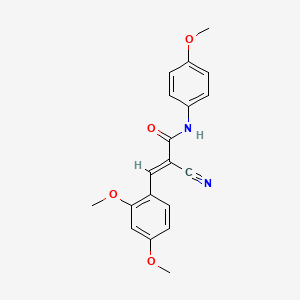
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)
![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)
